6-O-Methylpapyracon B
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Overview
Description
6-O-Methylpapyracon B is a secondary metabolite isolated from the ascomycete fungus Lachnum papyraceum. It is known for its nematicidal and antimicrobial properties. The compound is part of a group of metabolites that have shown potential in biological control strategies against phytopathogenic nematodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methylpapyracon B involves the extraction from the culture fluids of Lachnum papyraceum. The compound is typically isolated using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation of Lachnum papyraceum, followed by extraction and purification processes. The details of these methods are not extensively covered in available sources .
Chemical Reactions Analysis
Types of Reactions
6-O-Methylpapyracon B undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving its methoxy and hydroxy groups
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
6-O-Methylpapyracon B has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical structure and reactivity.
Biology: It is used in research on nematicidal activity and its effects on nematodes.
Medicine: The antimicrobial properties of this compound make it a candidate for developing new antibiotics.
Industry: The compound’s potential in biological control strategies against phytopathogenic nematodes is of interest for agricultural applications .
Mechanism of Action
The mechanism of action of 6-O-Methylpapyracon B involves its interaction with nematodes and microbes. The compound disrupts cellular processes in nematodes, leading to their death. Its antimicrobial activity is attributed to its ability to interfere with microbial cell membranes and metabolic pathways .
Comparison with Similar Compounds
6-O-Methylpapyracon B is similar to other metabolites isolated from Lachnum papyraceum, such as:
- Papyracon D
- 6-O-Methylpapyracon C
- Lachnumfuran A
- Lachnumlactone A
- Chloromycorrhizinol A
These compounds share structural similarities and exhibit nematicidal and antimicrobial activities. this compound is unique in its specific chemical structure and the particular biological activities it exhibits .
Properties
Molecular Formula |
C15H22O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(1aR,3aS,5E,7S,7aS)-7-hydroxy-5-[(2R)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c][1]benzofuran-4-one |
InChI |
InChI=1S/C15H22O5/c1-8(16)5-9-6-11(17)14-7-10(14)13(2,3)20-15(14,19-4)12(9)18/h5,8,10-11,16-17H,6-7H2,1-4H3/b9-5+/t8-,10+,11+,14+,15-/m1/s1 |
InChI Key |
HRGQUZFZALCQPL-VPLLNTPESA-N |
Isomeric SMILES |
C[C@H](/C=C/1\C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)OC)(C)C)O)O |
Canonical SMILES |
CC(C=C1CC(C23CC2C(OC3(C1=O)OC)(C)C)O)O |
Synonyms |
6-O-methylpapyracon B 6-O-methylpapyracon C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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